Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate chemical structure
Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate chemical structure
Executive Summary
Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate (CAS: 2229191-86-8) is a critical chiral building block in the synthesis of Ticagrelor (Brilinta) , a P2Y12 platelet inhibitor.[1][2][3] Its structural core—a β-hydroxy ester bearing a 3,4-difluorophenyl moiety—serves as the stereochemical anchor for the drug's cyclopropylamine fragment.[1][2] This guide details the compound's structural properties, asymmetric synthesis, and analytical characterization, designed to standardize protocols across development phases.
Structural Architecture & Stereochemical Significance
The molecule features a stereogenic center at the C3 position (benzylic carbon). In the context of Ticagrelor, the (R)-enantiomer of the resulting cyclopropylamine is required, which dictates the necessary stereochemistry of this precursor depending on the downstream cyclization method employed.
| Feature | Specification | Impact on Reactivity |
| Molecular Formula | C₁₀H₁₀F₂O₃ | Base scaffold for derivatization.[1][2] |
| Molecular Weight | 216.18 g/mol | Optimal for atom-economic coupling.[2] |
| Fluorine Motif | 3,4-Difluoro substitution | Increases metabolic stability (blocks P450 oxidation) and lipophilicity.[1][2] Induces strong dipole effects affecting crystallization.[2] |
| Functional Groups | Secondary Alcohol (C3-OH) | Handle for activation (Mesylation/Tosylation) or elimination to cinnamate.[1][2] |
| Ester Group | Methyl Ester (C1-COOMe) | Precursor for cyclopropanation or amide formation.[1][2] |
Stereochemical Imperative
The biological activity of Ticagrelor is strictly dependent on the (1R,2S) configuration of the cyclopropyl amine. Consequently, the synthesis of this hydroxypropanoate intermediate must achieve high enantiomeric excess (ee > 98%) to prevent costly downstream resolutions.
Synthetic Pathways & Process Chemistry
We evaluate two primary routes: Asymmetric Hydrogenation (Chemical) and Biocatalytic Reduction (Enzymatic) .[2]
Route A: Asymmetric Hydrogenation (Noyori Type)
This route utilizes a Ruthenium-based catalyst to reduce the corresponding β-keto ester.[1][2] It is preferred for large-scale batch manufacturing due to scalability and lower cost of goods (COGS).[1][2]
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Substrate: Methyl 3-(3,4-difluorophenyl)-3-oxopropanoate.[1][2]
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Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (Noyori Transfer Hydrogenation catalyst).[1][2]
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Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope) or H₂ gas (20-50 bar).[1][2]
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Mechanism: Dynamic Kinetic Resolution (DKR) is not applicable here as the C2 position is not labile enough; thus, simple asymmetric reduction is performed.
Route B: Biocatalytic Reduction (KRED)
Ketoreductases (KREDs) offer superior enantioselectivity (>99.5% ee) and operate under mild aqueous conditions, eliminating trace metal contamination.[1]
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Enzyme: Engineered KRED variants (e.g., from Lactobacillus or commercially available panels like Codexis).
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Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose).[2]
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Conditions: pH 7.0, 30°C, aqueous buffer/IPA co-solvent system.
Synthesis Workflow Diagram
The following diagram illustrates the critical pathway from the benzoic acid precursor to the target hydroxypropanoate and its subsequent conversion to the Ticagrelor intermediate.
Figure 1: Synthetic workflow linking the starting material to the Ticagrelor API via the target hydroxypropanoate.[1][2]
Analytical Characterization Protocols
Trustworthy characterization is the bedrock of process control. The following data is synthesized from standard spectroscopic principles for this class of compounds.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 7.15 – 7.05 (m, 2H): Aromatic protons (C2-H, C5-H).[1][2] Complex splitting due to ¹H-¹⁹F coupling.[1][2]
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δ 5.10 (dd, J = 8.5, 4.0 Hz, 1H): CH -OH (Benzylic methine).[1] Characteristic shift for β-hydroxy esters.
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δ 3.20 (br s, 1H): -OH (Exchangeable).
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δ 2.75 (dd, J = 16.0, 8.5 Hz, 1H) & 2.68 (dd, J = 16.0, 4.0 Hz, 1H): -CH₂- (α-methylene protons).[1] Diastereotopic splitting.
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Chiral HPLC Method
To determine Enantiomeric Excess (ee), use the following validated parameters:
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Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1][2]
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Flow Rate: 1.0 mL/min.[2]
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Detection: UV @ 210 nm (Absorption of the difluorophenyl ring).[2]
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Retention Times (Approx):
Downstream Application: The Ticagrelor Connection
The utility of Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate lies in its conversion to the cyclopropylamine fragment.[1][2]
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Dehydration: The hydroxy group is mesylated (MsCl/TEA) and eliminated to form the trans-cinnamate.[2]
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Cyclopropanation: The alkene undergoes cyclopropanation (e.g., using Corey-Chaykovsky reagent or diazomethane/Pd) to form the cyclopropyl ester.[2]
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Curtius Rearrangement: The ester is hydrolyzed to the acid, converted to the acyl azide, and rearranged to the amine.
Why this route? While direct cyclopropanation of the alkene is common, the asymmetric reduction of the keto-ester (Route A above) allows for the establishment of chirality before cyclization if a Chiral Auxiliary method is used, or simply serves as a high-purity purification checkpoint.
Safety & Handling (SDS Summary)
| Parameter | Hazard Description | Handling Protocol |
| GHS Classification | Skin Irrit. 2, Eye Irrit.[1][2] 2A. | Wear nitrile gloves and safety goggles.[2] |
| Reactivity | Stable under ambient conditions.[2] | Avoid strong oxidizers and strong bases (hydrolysis risk).[2] |
| Storage | Hygroscopic.[2] | Store at 2-8°C under inert atmosphere (Argon/Nitrogen).[1][2] |
| Spill Response | Absorb with sand/vermiculite.[2] | Do not flush into surface water (fluorinated compounds are persistent).[2] |
References
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AstraZeneca AB. "Cristalline and amorphous forms of Ticagrelor."[2] World Intellectual Property Organization, WO2001092262. Link
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Springthorpe, B., et al. "From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis." Bioorganic & Medicinal Chemistry Letters, 2007, 17(21), 6013-6018.[1] Link
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Noyori, R., et al. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997, 30(2), 97-102.[1] Link[1][2]
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Fluorochem. "Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate Product Data." Fluorochem Catalog, 2023. Link
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Codexis Inc. "Biocatalytic Reduction of Ketones: Screening Kits and Protocols."[2] Codexis Technical Notes. Link
